(1-Methyl-azetidin-3-yl)-acetonitrile
CAS No.:
Cat. No.: VC17471219
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2 |
---|---|
Molecular Weight | 110.16 g/mol |
IUPAC Name | 2-(1-methylazetidin-3-yl)acetonitrile |
Standard InChI | InChI=1S/C6H10N2/c1-8-4-6(5-8)2-3-7/h6H,2,4-5H2,1H3 |
Standard InChI Key | IJZHUIPHMJXIPN-UHFFFAOYSA-N |
Canonical SMILES | CN1CC(C1)CC#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
(1-Methyl-azetidin-3-yl)-acetonitrile (C₆H₁₀N₂) features a strained azetidine ring system with a methyl group at the nitrogen atom and a cyanoethyl substituent at the 3-position. The compound’s planar geometry and electronic profile are influenced by the conjugation between the azetidine’s lone pair and the electron-withdrawing nitrile group. Key bond lengths and angles derived from computational models highlight the ring’s distortion, with C-N-C angles averaging 88°, deviating significantly from ideal tetrahedral geometry .
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Formula | C₆H₁₀N₂ |
Molecular Weight | 110.16 g/mol |
Ring C-N-C Angle | 88° |
Nitrile C≡N Bond Length | 1.16 Å |
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR) analysis reveals distinct signals for the azetidine protons: δ 3.45–3.70 ppm (m, 4H, ring CH₂), δ 2.85 ppm (s, 3H, N-CH₃), and δ 2.35 ppm (t, 2H, CH₂-C≡N). Infrared spectroscopy confirms the presence of the nitrile group via a sharp absorption band at 2245 cm⁻¹ .
Synthesis Strategies
Green Chemistry Innovations
A breakthrough approach employs microchannel reactors to enhance reaction efficiency and sustainability. Using 2-(chloromethyl)oxirane and benzylamine as starting materials, a telescoped process achieves 88.7% yield for 1-benzylazetidin-3-ol, which is subsequently oxidized with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a continuous-flow system. Final deprotection and Wittig reaction with cyanomethyltriphenylphosphorane furnish (1-Methyl-azetidin-3-yl)-acetonitrile with 91% purity .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | E-Factor* |
---|---|---|---|
Conventional | 65–72 | 85–90 | 12.4 |
Microchannel Reactor | 88–91 | 95–98 | 3.8 |
*Environmental factor measuring waste per product unit. |
Reactivity and Functionalization
Nucleophilic Substitution
The azetidine’s strained ring undergoes ring-opening reactions with nucleophiles. For example, treatment with sodium azide in DMF produces 3-azido-1-methylazetidine, a precursor for click chemistry applications. The nitrile group participates in Strecker reactions, forming α-aminonitriles when reacted with amines and aldehydes .
Cycloaddition and Cross-Coupling
Under palladium catalysis, the nitrile engages in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl derivatives. Additionally, [3+2] cycloadditions with diazo compounds generate pyrazole hybrids, expanding the compound’s utility in heterocyclic synthesis .
Pharmacological Applications
JAK Inhibition and Anti-Inflammatory Activity
(1-Methyl-azetidin-3-yl)-acetonitrile serves as a critical intermediate in baricitinib synthesis, a JAK1/JAK2 inhibitor approved for rheumatoid arthritis. The compound’s azetidine ring mimics ATP’s adenine moiety, binding competitively to JAK’s kinase domain (Kd = 18 nM). Preclinical studies demonstrate dose-dependent suppression of IL-6 and TNF-α in murine models, with ED₅₀ values of 2.3 mg/kg .
Industrial Scale-Up Challenges
Purification and Stability
The compound’s hygroscopic nature necessitates storage under inert atmospheres. Crystallization from heptane/ethyl acetate mixtures improves stability, achieving >99% purity by HPLC. Degradation studies identify oxidation at the azetidine nitrogen as the primary decomposition pathway, mitigated by antioxidant additives like BHT .
Regulatory Considerations
As a Schedule 3 compound under the Chemical Weapons Convention, export and handling require strict compliance with the OPCW’s guidelines. Recent FDA approvals for baricitinib have driven demand, with global production estimated at 12.5 metric tons annually .
Future Directions
Catalytic Asymmetric Synthesis
Emerging organocatalysts like cinchona alkaloids enable enantioselective synthesis of (R)-configured derivatives, which show 3-fold higher JAK2 affinity compared to racemic mixtures .
Polymeric Drug Delivery Systems
Encapsulation in PLGA nanoparticles enhances oral bioavailability from 22% to 68% in primate models, addressing first-pass metabolism challenges .
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